2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone
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Overview
Description
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a quinuclidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluoroform-derived CuCF3, which demonstrates high reactivity towards aryl and heteroaryl halides . This method facilitates the trifluoromethylation of a broad variety of iodoarenes and some aromatic bromides, achieving nearly quantitative yield in certain cases.
Industrial Production Methods
Industrial production of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug design and development.
Industry: Utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The quinuclidinone moiety may contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl bromide
- 4-(Trifluoromethyl)benzyl alcohol
- 2,2’-Bis(trifluoromethyl)benzidine
Uniqueness
2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone is unique due to the combination of the trifluoromethyl group and the quinuclidinone structure. This combination imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, which are not commonly found in other similar compounds. Additionally, the presence of the quinuclidinone moiety provides unique binding interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,10,13H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOMCSPPRALUCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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